molecular formula C6H5N3O B2371717 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 55662-68-5

Imidazo[1,2-A]pyrimidin-5-OL

Cat. No.: B2371717
CAS No.: 55662-68-5
M. Wt: 135.126
InChI Key: UUHMFGQYTIQQIS-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is found in a variety of natural products, medicinal compounds, and functional materials as structural fragments .


Synthesis Analysis

This compound can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused ring system containing two nitrogen atoms . The InChI code for this compound is 1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H, (H,7,8) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 135.13 .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-A]pyrimidin-5-OL derivatives have shown significant antimicrobial properties. A variety of 5-substituted and 5,7-disubstituted derivatives of this compound have been prepared and demonstrated notable in vitro antimicrobial activity against a range of microorganisms. Specifically, 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited substantial activity across all studied microorganisms (Revanker, Matthews, & Robins, 1975).

Anti-inflammatory and CNS Activity

Some derivatives of this compound, particularly in the 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones category, have shown potential CNS activity and anti-inflammatory properties. These derivatives were developed through a series of chemical reactions and demonstrated both central nervous system activity and anti-inflammatory effects in tests (Długosz & Machoń, 1986).

Therapeutic Agent Scaffold

The Imidazo[1,2-a]pyridine scaffold, closely related to this compound, has been identified as a 'drug prejudice' scaffold due to its broad range of applications in medicinal chemistry. This includes activities such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and more. This scaffold is represented in various marketed preparations, indicating its significant potential in drug development (Deep et al., 2016).

Antineoplastic Activity

Research has been conducted on substituted imidazo[1,2-a]pyrimidin-5(1H)-ones for their potential antineoplastic (anti-cancer) properties. Though some synthesized compounds were screened for in vitro antineoplastic and anti-HIV activity, they were found to be inactive, indicating the necessity for further exploration in this area (Badawey & Kappe, 1995).

Synthesis and Functionalization

Various synthetic approaches for Imidazo[1,2-a]pyrimidine have been explored due to its significant attention in synthetic chemistry. These methods include multicomponent reactions, condensation reactions, intramolecular cyclizations, and more. The comprehensive summary of these approaches indicates the compound's versatility and applicability in developing new chemosynthetic strategies and drug development (Goel, Luxami, & Paul, 2015).

Chemical-Genetic Profiling

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which include this compound, have been shown to target essential, conserved cellular processes. Chemical-genetic profiling in yeast and human cells revealed that these compounds have distinctly different mechanisms of action, with some acting as DNA poisons and others disrupting mitochondria. This suggests their potential use in understanding cell physiology and as probes in biological research (Yu et al., 2008).

Safety and Hazards

Imidazo[1,2-A]pyrimidin-5-OL may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

Given the powerful bioactivities of molecules with an imidazopyrimidine core, there is significant interest in developing new approaches to manufacturing 2-arylsubstituted imidazo[1,2-A]pyrimidines . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyrimidin-5-OL has been explored for its potential in the development of covalent inhibitors . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent agent in biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMFGQYTIQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-68-5, 58539-63-2
Record name 5H,8H-imidazo[1,2-a]pyrimidin-5-one
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Record name imidazo[1,2-a]pyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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